

Spectroscopic Profile of 3-Iodo-5-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-5-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound **3-Iodo-5-methoxypyridine**. Due to the limited availability of experimentally verified spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

Structure:

Molecular Formula: C_6H_6INO

Molecular Weight: 235.02 g/mol

CAS Number: 873302-36-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Iodo-5-methoxypyridine**. These values are estimations based on the analysis of similar substituted pyridine derivatives and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton	Predicted Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz
H-2	~8.2	d	~2.0
H-4	~7.5	t	~2.0
H-6	~8.3	d	~2.0
-OCH ₃	~3.9	s	-

d: doublet, t: triplet, s: singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon	Predicted Chemical Shift (δ)
C-2	~145
C-3	~90
C-4	~130
C-5	~158
C-6	~148
-OCH ₃	~56

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
3100-3000	C-H (aromatic) stretch	Medium
2950-2850	C-H (methyl) stretch	Medium
1600-1450	C=C and C=N (aromatic ring) stretch	Medium-Strong
1250-1200	C-O-C (asymmetric) stretch	Strong
1050-1000	C-O-C (symmetric) stretch	Medium
~800	C-I stretch	Medium
850-750	C-H (aromatic) out-of-plane bend	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
235	[M] ⁺ (Molecular Ion)
220	[M - CH ₃] ⁺
108	[M - I] ⁺
78	[C ₅ H ₄ N] ⁺

Predicted collision cross section values are available from some databases. For example, for the [M+H]⁺ adduct, a predicted CCS of 129.6 Å² has been calculated.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-Iodo-5-methoxypyridine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR Spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **3-Iodo-5-methoxypyridine** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe - DIP):

- Load a small amount of the solid sample into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the mass spectrometer's ion source.

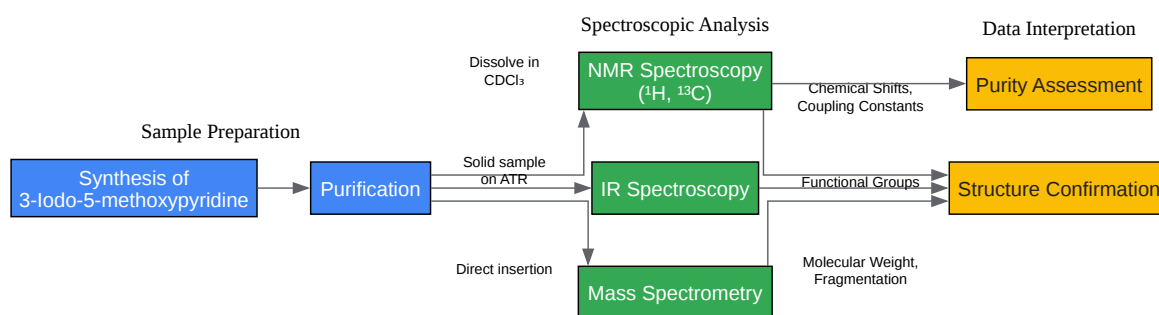
Data Acquisition (Electron Ionization - EI):

- Instrument: Mass Spectrometer with an EI source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.

- Scan Speed: 1 scan/second.
- Source Temperature: 200-250 °C.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-iodo-5-methoxypyridine**.



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Caption: Workflow for the spectroscopic characterization of **3-iodo-5-methoxypyridine**.

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References

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